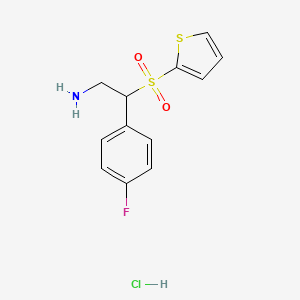
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a piperidine ring and an indole ring, which are common structures in many biologically active molecules .
Synthesis Analysis
The synthesis of such compounds often involves the use of click chemistry, specifically the azide-alkyne Huisgen cycloaddition, to form the 1,2,3-triazole ring . This reaction is often catalyzed by copper(I) and can be performed under mild conditions . The other components of the molecule, such as the piperidine and indole rings, can be introduced through various synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The 1,2,3-triazole ring is a heterocyclic ring, meaning it contains atoms of at least two different elements. In this case, the ring contains two nitrogen atoms and three carbon atoms . The piperidine and indole rings add further complexity to the structure .Chemical Reactions Analysis
The compound’s chemical reactivity is likely to be influenced by the presence of the triazole, piperidine, and indole rings. The triazole ring can participate in various reactions, including nucleophilic substitutions and reductions . The piperidine and indole rings can also undergo various reactions, such as electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents on the triazole, piperidine, and indole rings. For example, the presence of the methoxy group on the indole ring could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have been focused on synthesizing novel compounds and analyzing their structures to understand their potential applications better. For instance, Patel et al. (2011) detailed the synthesis of pyridine derivatives, showcasing the methodological advancements in creating complex molecules with potential antimicrobial activities Patel, Agravat, & Shaikh, 2011. Prasad et al. (2018) synthesized a novel bioactive heterocycle, highlighting its antiproliferative activity and the significance of structural characterization in medicinal chemistry Prasad et al., 2018.
Antimicrobial and Anticancer Activities
The synthesized compounds' biological activities, particularly antimicrobial and anticancer properties, have been a significant area of interest. Nagaraj et al. (2018) explored the antibacterial activity of triazole analogues of piperazine, indicating their potential in developing new antibacterial agents Nagaraj, Srinivas, & Rao, 2018. Moreover, Battula et al. (2017) synthesized thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids, demonstrating their potent anticancer activity, which suggests a promising direction for anticancer drug development Battula, Narsimha, & Thatipamula, 2017.
Molecular Interaction and Pharmacological Potential
Understanding the molecular interactions and pharmacological potential of these compounds is crucial for drug development. The study by Shim et al. (2002) on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and activity, which could inform the design of new therapeutic agents Shim, Welsh, & Cartier, 2002.
Future Directions
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” could be a potential candidate for further study in drug discovery due to the presence of the biologically active 1,2,3-triazole, piperidine, and indole rings . Future research could focus on exploring its biological activity and optimizing its properties for potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring have been reported to exhibit a wide range of biological activities, including anticancer and antidiabetic properties. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . Molecular docking studies suggest that these derivatives interact with the binding pocket of the aromatase enzyme, a possible target .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to inhibit α-amylase and α-glucosidase , enzymes that play a vital role in the metabolism of carbohydrates. Inhibition of these enzymes is a therapeutic approach for the development of antidiabetic therapeutics .
Pharmacokinetics
It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . These compounds have been found to induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can exhibit potent inhibitory activities against certain cancer cell lines . The nature of these interactions is likely complex and involves multiple enzymes, proteins, and other biomolecules .
Cellular Effects
Some triazole derivatives have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis . The compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that some triazole derivatives can bind to the colchicine binding site of tubulin . This binding interaction could lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that some triazole derivatives are thermally stable
properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-24-14-3-2-12-10-16(19-15(12)11-14)17(23)21-7-4-13(5-8-21)22-9-6-18-20-22/h2-3,6,9-11,13,19H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPVWPCFPVHXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

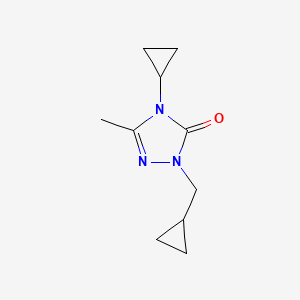
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2770918.png)
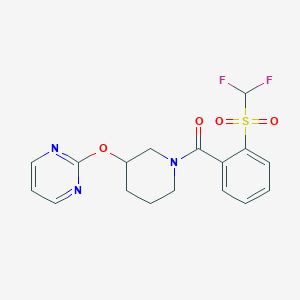

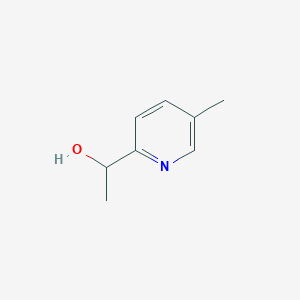
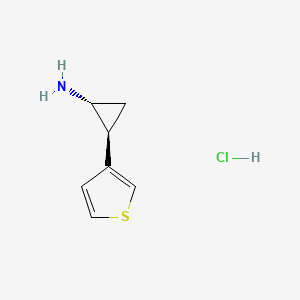
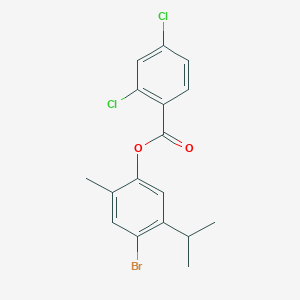
![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2770934.png)
![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)
![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)
